molecular formula C13H13NO3 B14800800 rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

Cat. No.: B14800800
M. Wt: 231.25 g/mol
InChI Key: GAMHEZQYFPRFBX-NCWAPJAISA-N
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Description

rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the cyclopropanation of indoline derivatives followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of strong bases and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate lies in its specific spirocyclic structure and the functional groups attached, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (3R)-5-methyl-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate

InChI

InChI=1S/C13H13NO3/c1-7-3-4-10-8(5-7)13(12(16)14-10)6-9(13)11(15)17-2/h3-5,9H,6H2,1-2H3,(H,14,16)/t9?,13-/m0/s1

InChI Key

GAMHEZQYFPRFBX-NCWAPJAISA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)[C@@]23CC3C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CC3C(=O)OC

Origin of Product

United States

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